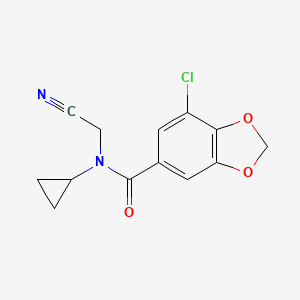
7-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzodioxole derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 7-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This leads to an increase in serotonin levels in the brain, which is associated with the antidepressant and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that 7-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide has several biochemical and physiological effects. It has been shown to increase the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. The compound also increases the expression of brain-derived neurotrophic factor (BDNF), which is associated with neuroprotection and neuroplasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide in lab experiments is its high potency and selectivity. The compound has a high affinity for the serotonin transporter and the 5-HT1A receptor, which makes it a useful tool for studying the role of these targets in various diseases. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of the compound can lead to liver toxicity and other adverse effects.
Direcciones Futuras
There are several future directions for the research on 7-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide. One direction is to study the compound's potential use in the treatment of other neurological and psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study the compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, future research can focus on developing new synthesis methods for the compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 7-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide involves a multi-step process. The initial step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with chloroacetyl chloride in the presence of a base to form 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid. This intermediate is then reacted with cyanomethyl cyclopropane in the presence of a coupling reagent to form the final product.
Aplicaciones Científicas De Investigación
7-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
7-chloro-N-(cyanomethyl)-N-cyclopropyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-5-8(6-11-12(10)19-7-18-11)13(17)16(4-3-15)9-1-2-9/h5-6,9H,1-2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTDVXMTKKTFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

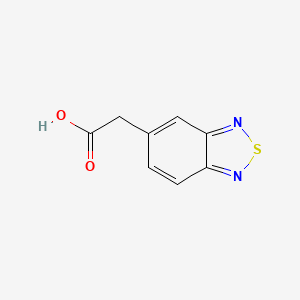
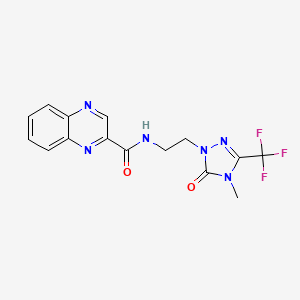
![3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride](/img/structure/B2500494.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)
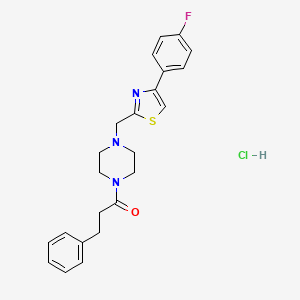
![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)
![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)
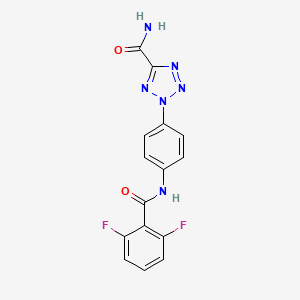
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)
![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)